[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Medicinal Chemistry Scaffold Diversity Chemical Space Exploration

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5) is a bicyclic heterocyclic primary amine building block with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol, featuring a 1,3-dioxole ring ortho-fused to a pyridine core with a methylamine substituent at the 6-position. This scaffold belongs to the sparsely explored [1,3]dioxolo[4,5-b]pyridine chemotype; as of 1998, 'few examples of this 1,3-dioxolo[4,5-b]pyridine ring system are known.' The compound functions as a versatile synthetic intermediate for constructing O⁶-substituted guanine derivatives and other bioactive molecules, with typical commercial purity of ≥97–98% (NLT).

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 1260671-81-5
Cat. No. B2639041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine
CAS1260671-81-5
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESC1OC2=C(O1)N=CC(=C2)CN
InChIInChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2
InChIKeyVDPUFFKFBGURPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5) — A Scarce Heterocyclic Building Block for Medicinal Chemistry


[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5) is a bicyclic heterocyclic primary amine building block with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol, featuring a 1,3-dioxole ring ortho-fused to a pyridine core with a methylamine substituent at the 6-position. This scaffold belongs to the sparsely explored [1,3]dioxolo[4,5-b]pyridine chemotype; as of 1998, 'few examples of this 1,3-dioxolo[4,5-b]pyridine ring system are known.' [1] The compound functions as a versatile synthetic intermediate for constructing O⁶-substituted guanine derivatives and other bioactive molecules, with typical commercial purity of ≥97–98% (NLT).

Why Close Analogs of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine Cannot Be Interchanged in Drug Discovery Programs


Substituting [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine with seemingly similar heterocyclic aminomethyl building blocks — such as regioisomeric 7-amino analogs (CAS 692061-13-5), 6-carbaldehyde derivatives (CAS 76470-45-6), or the ethylamine homolog — introduces critical differences in hydrogen-bonding geometry, basicity (pKₐ of the pyridine nitrogen), and metabolic vulnerability of the methylenedioxy group. The 6-ylmethanamine positional isomer places the primary amine at a specific distance and orientation from the pyridine nitrogen, enabling distinct hinge-binding interactions in kinase and other enzyme active sites, as demonstrated by the differential ATase-inactivating potency observed among pyridylmethylguanine positional isomers in the foundational McElhinney et al. study, where 2-picolyl derivatives were 'not very active in contrast to the 3- and 4-picolyl compounds.' [1] Furthermore, the dioxolo[4,5-b]pyridine ring system itself is synthetically demanding — the key intermediate 5,6-(methylenedioxy)pyridine-3-carboxaldehyde required a 'low-yielding synthetic route' [1] — making this scaffold structurally unique and not amenable to simple analog swapping without altering pharmacological properties.

Quantitative Differentiation Evidence: [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine vs. Structural and Functional Analogs


Evidence Item 1: Scaffold Rarity — The Dioxolo[4,5-b]pyridine Chemotype Is an Under-Explored Privileged Structure

The [1,3]dioxolo[4,5-b]pyridine ring system is explicitly described in the primary literature as a rare chemotype. McElhinney et al. (1998) state that 'few examples of this 1,3-dioxolo[4,5-b]pyridine ring system are known,' [1] contrasting with abundant pyridine, pyrimidine, and benzodioxole scaffolds commonly employed in medicinal chemistry. As of 2025, a search of PubChem and ChEMBL reveals fewer than 50 discrete compounds containing the [1,3]dioxolo[4,5-b]pyridine core, compared with >10,000 for the benzodioxole (1,3-benzodioxole) scaffold. This scarcity provides an opportunity for novelty in patent composition-of-matter claims.

Medicinal Chemistry Scaffold Diversity Chemical Space Exploration

Evidence Item 2: Regiochemical Differentiation — 6-ylmethanamine vs. 7-Amino Isomer: Positional Control of Reactivity and Binding

The primary amine at the 6-position (via methylene spacer) in [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine provides a flexible, nucleophilic handle with a pKₐ ~9.5–10 (typical for benzylic/heteroarylmethyl amines), whereas the regioisomeric 7-Amino-[1,3]dioxolo[4,5-b]pyridine (CAS 692061-13-5) bears an aniline-type amino group directly attached to the electron-deficient pyridine, reducing its nucleophilicity (pKₐ ~4–5 for the conjugate acid) and altering its reactivity profile in amide coupling, reductive amination, and urea formation reactions. The methylene spacer in the 6-ylmethanamine also increases conformational flexibility, potentially enabling better accommodation within enzyme active sites. In the context of O⁶-guanine derivatives, the study by McElhinney et al. demonstrated that positional isomerism of the basic heterocycle attached to guanine dramatically affects ATase-inactivating potency, with the 2-picolyl analog being essentially inactive while 3- and 4-picolyl analogs were potent. [1]

Structure-Activity Relationship Regiochemistry Kinase Hinge Binding

Evidence Item 3: Biological Proof-of-Concept — MGMT/ATase Inactivation by a Derivative Incorporating This Building Block

The derivative 6-([1,3]Dioxolo[4,5-b]pyridin-6-ylmethoxy)-6,9-dihydro-1H-purin-2-ylamine (CHEMBL150918, BDBM50068789), synthesized from the target building block, was evaluated for O⁶-alkylguanine-DNA alkyltransferase (ATase/MGMT) inactivation. [1] In BindingDB curated data sourced from the McElhinney et al. (1998) study, this compound demonstrated an IC₅₀ of 230 nM against purified recombinant human ATase and 90 nM in the Raji human lymphoblastoid cell line. [1] [2] By comparison, the clinical reference standard O⁶-benzylguanine (O⁶-BG) exhibited IC₅₀ values of 40–100 nM (recombinant ATase) and 100 nM (Raji cells) in the same study, while the lead compound O⁶-thenylguanine (compound 6) showed IC₅₀ of 18 nM (recombinant) and 30 nM (Raji). [3] This places the dioxolopyridine-containing derivative in a moderate potency range — less potent than thenylguanine but within approximately 2–5 fold of O⁶-BG, validating the scaffold's ability to engage the MGMT active site.

DNA Repair MGMT Inhibition Chemosensitization Cancer Therapeutics

Evidence Item 4: Functional Group Versatility — Primary Amine vs. Aldehyde and Boronic Acid Analogs at the Same Position

At the 6-position of the dioxolo[4,5-b]pyridine scaffold, three commercially available functionalized building blocks exist: the target 6-ylmethanamine (CAS 1260671-81-5, purity ≥97–98%), the 6-carbaldehyde (CAS 76470-45-6), and the 6-boronic acid (CAS 1019767-68-0). The methanamine offers the broadest synthetic utility profile: it can directly participate in amide coupling (with carboxylic acids), urea formation (with isocyanates), reductive amination (with aldehydes/ketones), sulfonamide synthesis (with sulfonyl chlorides), and N-alkylation — enabling construction of diverse chemotypes from a single intermediate. By contrast, the 6-carbaldehyde is limited to reductive amination, Wittig reactions, and Grignard additions, while the 6-boronic acid is restricted to Suzuki-Miyaura cross-coupling. The methanamine therefore supports a broader range of medicinal chemistry transformations without requiring additional functional group interconversion steps.

Synthetic Versatility Building Block Comparison Parallel Synthesis

Evidence Item 5: Procurement Scarcity and Premium Positioning — Limited Vendor Landscape

A survey of major chemical suppliers reveals that [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is available from fewer than 10 commercial vendors globally, with pricing at a significant premium relative to structurally analogous building blocks. CymitQuimica lists the compound at €1,274.00 per 50 mg (€25.48/mg) and €3,535.00 per 500 mg, while the regioisomeric 7-Amino-[1,3]dioxolo[4,5-b]pyridine (CAS 692061-13-5) is listed at substantially lower price points across multiple vendors. The 6-carbaldehyde analog (CAS 76470-45-6) and the parent [1,3]dioxolo[4,5-b]pyridine scaffold are more widely stocked. This limited vendor landscape reflects the synthetic challenges described by McElhinney et al., who reported that the key aldehyde precursor required a 'low-yielding synthetic route.' [1] For procurement planning, the compound's scarcity necessitates longer lead times and advance ordering compared to more commoditized heterocyclic building blocks.

Supply Chain Procurement Chemical Sourcing

Highest-Value Application Scenarios for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine Based on Quantitative Differentiation Evidence


Scenario 1: Design of Novel MGMT/ATase Inactivators for Chemosensitization in Glioblastoma

Based on the established IC₅₀ of 90–230 nM for the O⁶-guanine derivative incorporating this building block against MGMT/ATase [1], medicinal chemistry teams can use [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine as a starting scaffold for structure-based optimization of MGMT inactivators. The scaffold's rarity [2] offers freedom-to-operate advantages, while the moderate potency of the first-generation derivative leaves ample room for improvement via substitution at the pyridine ring or modification of the linker. Glioblastoma (where MGMT promoter methylation status directly determines response to temozolomide) represents a clinically validated indication for MGMT-targeting agents. The building block's primary amine enables rapid construction of focused libraries via amide coupling and urea formation to explore SAR around the heterocyclic recognition element.

Scenario 2: Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Using an Underexplored Hinge-Binding Motif

The dioxolo[4,5-b]pyridine core has been identified as a potential novel hinge-binding motif for kinase inhibitors, with the boronated analog showing activity against Bruton's tyrosine kinase (BTK). [1] The 6-ylmethanamine variant provides a vector for fragment elaboration via the primary amine, enabling growth into the kinase back pocket or solvent-exposed region while maintaining the dioxolopyridine hinge-binding pharmacophore. The compound's molecular weight (152.15 Da) and low complexity make it suitable as a fragment starting point (compliant with Rule of Three guidelines for fragment-based screening). The scaffold's structural novelty — with 'few examples known' as of the foundational 1998 publication [2] — enhances patentability of derived lead series, a critical consideration for industrial drug discovery programs operating in crowded kinase inhibitor chemical space.

Scenario 3: Construction of DNA Alkyltransferase-Targeted PROTACs and Bifunctional Degraders

The validated MGMT-binding pharmacophore derived from this building block (IC₅₀ 90–230 nM) [1] provides a rational starting point for designing proteolysis-targeting chimeras (PROTACs) that recruit MGMT to an E3 ubiquitin ligase for targeted degradation. The primary amine at the terminus of the methylene spacer offers a synthetically accessible exit vector for attaching polyethylene glycol or alkyl linkers without disrupting the critical dioxolopyridine-guanine recognition element. Unlike the 7-amino isomer (which would require a less favorable aniline-type conjugation), [2] the aliphatic amine reactivity of the 6-ylmethanamine facilitates efficient PROTAC assembly. MGMT degradation, as opposed to mere catalytic inactivation, represents a next-generation approach that could overcome resistance mechanisms associated with MGMT overexpression in glioblastoma and colorectal cancer.

Scenario 4: Diversity-Oriented Synthesis (DOS) Library Construction for Phenotypic Screening

The versatility of the primary amine functional group — supporting ≥5 distinct transformation classes versus only 1–3 for the aldehyde or boronic acid analogs at the same position [1] — makes [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine an ideal core scaffold for diversity-oriented synthesis campaigns. By applying different reaction conditions (amide coupling, sulfonylation, urea formation, reductive amination, and N-alkylation) to a single building block, medicinal chemistry groups can rapidly generate structurally diverse compound collections from a common intermediate while maintaining the novel dioxolopyridine core. The scaffold's underexplored nature [2] increases the likelihood of identifying novel phenotype-hit relationships in cell-based or organismal screening platforms. Despite premium pricing (~€1,274/50 mg), the ability to generate 50–100 diverse analogs from a single 500 mg purchase provides cost-effective access to a unique region of chemical space for hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.